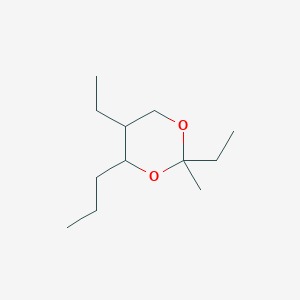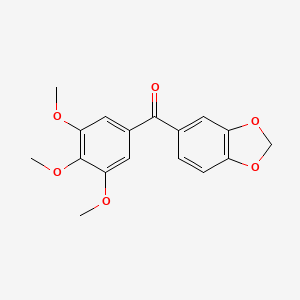
1,3-Benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a 3,4,5-trimethoxybenzoyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,3-benzodioxole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Common bases used in this reaction include pyridine or triethylamine.
Industrial Production Methods
On an industrial scale, the production of 3,4,5-trimethoxybenzoyl chloride, a key intermediate, can be achieved through the bromination of p-cresol followed by nucleophilic substitution with sodium methoxide . The resulting product is then reacted with 1,3-benzodioxole under controlled conditions to yield 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it has been shown to inhibit the growth of tumor cell lines by interfering with microtubule dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzoic acid: This compound is structurally similar and also contains the trimethoxybenzene moiety.
3,4,5-Trimethoxybenzaldehyde: Another related compound with similar functional groups.
3,4,5-Trimethoxybenzyl alcohol: Shares the trimethoxybenzene structure but differs in the functional group attached.
Uniqueness
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the 3,4,5-trimethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6327-54-4 |
|---|---|
Molekularformel |
C17H16O6 |
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O6/c1-19-14-7-11(8-15(20-2)17(14)21-3)16(18)10-4-5-12-13(6-10)23-9-22-12/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
OIUSXYOSZDCLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
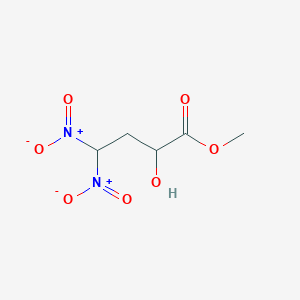
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)
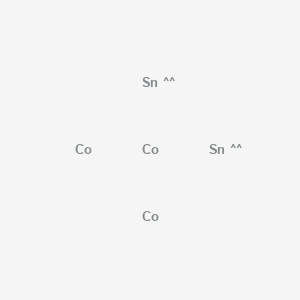
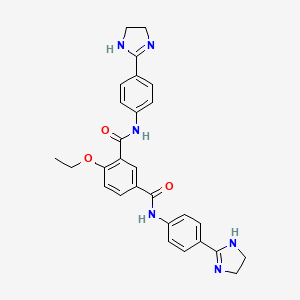
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)

